2-Methyl-6-trifluoromethylpyrazine

Descripción

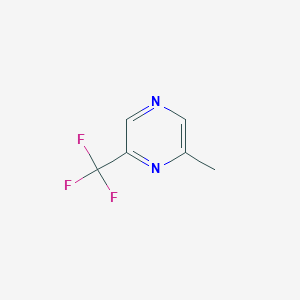

2-Methyl-6-trifluoromethylpyrazine is a pyrazine derivative featuring a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 6 on the aromatic ring. The trifluoromethyl group, being strongly electron-withdrawing, significantly alters the electronic and steric properties of the pyrazine ring compared to alkyl or alkoxy substituents. This compound is of interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by the -CF₃ group, such as enhanced metabolic stability and lipophilicity .

Propiedades

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c1-4-2-10-3-5(11-4)6(7,8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEAOFBIGFCYMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-Metil-6-trifluorometilpirazina normalmente implica la introducción del grupo trifluorometilo en el anillo de pirazina. Un método común es la trifluorometilación de 2-metilpirazina usando agentes trifluorometilantes como yoduro de trifluorometilo (CF3I) o ácido trifluorometilsulfónico (CF3SO3H) en presencia de una base como carbonato de potasio (K2CO3). La reacción generalmente se lleva a cabo en condiciones anhidras y a temperaturas elevadas para asegurar la sustitución completa.

Métodos de Producción Industrial: En un entorno industrial, la producción de 2-Metil-6-trifluorometilpirazina puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de catalizadores, como complejos de paladio o cobre, también puede mejorar la eficiencia del proceso de trifluorometilación. Además, la selección de solventes y los pasos de purificación son cruciales para obtener productos de alta pureza adecuados para aplicaciones comerciales.

Análisis De Reacciones Químicas

Tipos de Reacciones: 2-Metil-6-trifluorometilpirazina puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) para formar los derivados de pirazina correspondientes.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) para producir derivados de pirazina reducidos.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las posiciones metilo o trifluorometilo utilizando reactivos como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu).

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio (KMnO4) en condiciones ácidas o neutras.

Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.

Sustitución: Metóxido de sodio (NaOCH3) en metanol.

Productos Principales:

Oxidación: Formación de ácidos carboxílicos de pirazina u óxidos de N-pirazina.

Reducción: Formación de derivados de dihidropirazina.

Sustitución: Formación de derivados de pirazina alquilados o arilados.

Aplicaciones Científicas De Investigación

Synthesis of 2-Methyl-6-trifluoromethylpyrazine

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Various methods have been reported, including:

- Fluorination Techniques : The introduction of trifluoromethyl groups can be achieved through fluorination reactions using reagents such as anhydrous hydrogen fluoride and specific catalysts like antimony halides .

- Cyclization Reactions : The formation of the pyrazine ring often involves cyclization of substituted pyridines or other nitrogen-containing heterocycles under controlled conditions .

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance:

- Antimicrobial Studies : Research indicates that derivatives containing the trifluoromethyl group exhibit significant antibacterial activity against a range of pathogens, including Gram-negative bacteria such as Pseudomonas aeruginosa and Mycobacterium smegmatis . The presence of electron-withdrawing groups enhances this activity.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 6d | M. smegmatis | 6.25 |

| 6e | P. aeruginosa | 12.5 |

Applications in Agrochemicals

This compound serves as an important intermediate in the synthesis of agrochemical products:

- Pesticide Intermediates : It is utilized in the production of systemic fungicides like ZEN 90160, which is effective against various foliar diseases in crops such as wheat . The compound's unique structure contributes to its efficacy in pest control.

- Development of New Agrochemicals : The trifluoromethyl group enhances the biological activity of agrochemical formulations, leading to the development of more effective crop protection agents .

Pharmaceutical Applications

The pharmaceutical industry has also recognized the potential of this compound:

- Drug Development : Compounds with similar structures have been incorporated into various drug formulations, including anti-HIV medications and antifungal agents. The trifluoromethyl substitution is known to improve pharmacokinetic properties and increase potency against target pathogens .

| Drug Name | Target Disease | Mechanism |

|---|---|---|

| Tipranavir | HIV | Protease inhibitor |

| Fluazinam | Fungal infections | Disruption of respiratory function |

Future Prospects

The ongoing research into trifluoromethylated compounds suggests a promising future for this compound:

- Novel Applications : As new synthetic methodologies are developed, there is potential for discovering additional applications in both agrochemistry and medicinal chemistry.

- Enhanced Efficacy : The unique physicochemical properties imparted by the trifluoromethyl group may lead to more effective formulations with reduced environmental impact.

Mecanismo De Acción

El mecanismo de acción de 2-Metil-6-trifluorometilpirazina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo trifluorometilo mejora la lipofilia del compuesto, lo que le permite penetrar las membranas biológicas de manera más efectiva. Esta propiedad lo convierte en una herramienta valiosa en el diseño de fármacos, ya que puede modular la actividad de las proteínas diana y las vías involucradas en los procesos de la enfermedad.

Compuestos Similares:

2-Metilpirazina: Carece del grupo trifluorometilo, lo que da como resultado diferentes propiedades químicas y biológicas.

6-Trifluorometilpirazina: Carece del grupo metilo, lo que afecta su reactividad y aplicaciones.

2,6-Dimetilpirazina: Contiene dos grupos metilo en lugar de un grupo trifluorometilo, lo que lleva a un comportamiento químico distinto.

Singularidad: 2-Metil-6-trifluorometilpirazina es única debido a la presencia de ambos grupos metilo y trifluorometilo, que confieren propiedades electrónicas y estéricas específicas. Estas características lo convierten en un compuesto versátil en química sintética y un candidato valioso para diversas aplicaciones en investigación e industria.

Comparación Con Compuestos Similares

Substituent Effects on Electronic and Physical Properties

The table below compares 2-Methyl-6-trifluoromethylpyrazine with structurally related pyrazine compounds, highlighting key differences in substituents and properties:

Key Observations :

- Electron-Withdrawing Groups : The -CF₃ group in this compound increases the compound’s stability under oxidative conditions compared to methyl or ethyl substituents . In contrast, 2-Ethyl-6-methylpyrazine’s alkyl groups enhance volatility, making it suitable for flavor applications .

- Reactivity : Chlorine and ester groups in Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate facilitate nucleophilic substitution, whereas the -CF₃ group in this compound may direct electrophilic attacks to specific ring positions .

Actividad Biológica

2-Methyl-6-trifluoromethylpyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties. The trifluoromethyl group enhances the lipophilicity of the compound, allowing for better membrane penetration and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The synthesis of this compound typically involves various organic reactions that introduce the trifluoromethyl group into the pyrazine ring. The compound's structure can be represented as follows:

The presence of the trifluoromethyl group (CF₃) significantly alters the compound's chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in a study assessing its effects on colon cancer cell lines (HCT-116 and HT-29), the compound showed an IC₅₀ range between 6.587 to 11.10 µM , indicating notable anticancer activity. The mechanism involved the induction of apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), ultimately activating Caspase 3 .

Table 1: Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 6.587 | Induction of apoptosis via mitochondrial pathway |

| HT-29 | 11.10 | Upregulation of Bax, downregulation of Bcl-2 |

Antiviral Properties

In addition to its anticancer effects, this compound has been investigated for antiviral activities. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry mechanisms or replication processes within host cells. Further research is necessary to elucidate specific viral targets and pathways affected by this compound.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Lipophilicity : The trifluoromethyl group enhances membrane permeability.

- Enzyme Modulation : The compound can modulate enzyme activities critical for cancer cell survival.

- Receptor Binding : It may interact with specific receptors involved in cell signaling pathways.

Case Studies

A notable case study involved the evaluation of a series of trifluoromethyl-containing pyrazine derivatives, where this compound was among those tested for their biological efficacy against cancer cells. Results indicated a consistent pattern of increased cytotoxicity correlated with the presence of the trifluoromethyl group across various derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.